molecular formula C10H7N7OS B11058099 2-Amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile

2-Amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile

Cat. No.: B11058099
M. Wt: 273.28 g/mol
InChI Key: XYJOFWWRLUMBSA-UHFFFAOYSA-N
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Description

2-Amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile is a complex organic compound that features a pyridine ring substituted with amino, oxadiazole, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-6-chloropyridine-3,5-dicarbonitrile with 4-amino-1,2,5-oxadiazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-amino-6-sulfanylpyridine derivatives generally involves multi-component reactions. The compound can be synthesized through a pseudo-four-component reaction involving malononitrile, thiols, and aldehydes, or through three-component reactions with 2-arylidenemalononitrile and S-nucleophiles. These methods have been reviewed extensively in the literature, highlighting their efficiency and versatility in generating biologically active compounds .

Biological Activities

The biological activities of 2-amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine derivatives have been the focus of several studies:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The effectiveness was evaluated using disc diffusion methods, showing promising results .
  • Cardiovascular Applications : Some derivatives have been identified as non-nucleoside agonists for adenosine receptors, which are crucial in cardiovascular health. These compounds demonstrated low nanomolar activity and improved selectivity towards A1, A2A, and A2B adenosine receptor subtypes .
  • Anti-inflammatory and Anticancer Properties : The structural features of the compound suggest potential anti-inflammatory and anticancer activities. Studies on related compounds have shown that modifications can enhance these properties significantly .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Study on Antimicrobial Efficacy : A study published in 2024 evaluated a series of synthesized pyridine derivatives for their antimicrobial properties. The results indicated that certain modifications to the sulfur-containing moiety enhanced activity against both bacterial and fungal pathogens .
  • Cardiovascular Research : Another research project focused on the synthesis of modified pyridine derivatives that act as adenosine receptor agonists. These compounds were tested for their effects on heart rate and blood pressure in animal models, demonstrating promising results that warrant further investigation .

Data Table: Biological Activities of Derivatives

Compound Activity Type Target Organism/Pathway Efficacy
Compound AAntibacterialS. aureusHigh
Compound BAntifungalCandida albicansModerate
Compound CAdenosine AgonistCardiovascular SystemLow Nanomolar
Compound DAnticancerCancer Cell LinesSignificant

Mechanism of Action

The mechanism of action of 2-Amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and dicarbonitrile groups on the pyridine ring, along with the oxadiazole moiety, makes it a versatile compound for various applications.

Biological Activity

The compound 2-Amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile is a member of the pyridine family that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step reaction process that includes the condensation of malononitrile derivatives with thiols and aldehydes. Recent reviews have highlighted various synthetic routes that yield derivatives with significant biological properties. The structural analysis often employs techniques such as X-ray crystallography and Hirshfeld surface analysis to elucidate molecular interactions and stability in crystalline forms .

Antioxidant Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable antioxidant properties. For instance, derivatives similar to 2-amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine have demonstrated effective free radical scavenging abilities in various assays . The antioxidant activity can be quantitatively assessed through methods such as DPPH radical scavenging and CUPRAC assays.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against a range of pathogens. Studies evaluating its in vitro efficacy revealed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for certain derivatives were reported as low as 0.22 μg/mL, indicating potent antibacterial properties . The mechanisms involve disruption of bacterial cell walls and inhibition of biofilm formation.

Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer potential, particularly against pancreatic cancer cell lines. The mechanisms appear to involve induction of apoptosis through various signaling pathways. Molecular docking studies have provided insights into how these compounds interact with specific cellular targets, enhancing their therapeutic efficacy .

Case Studies

  • Antioxidant and Enzyme Inhibition : A study evaluated the antioxidant capacity of a related oxadiazole compound and found significant inhibition of enzymes such as cholinesterases and glucosidases, suggesting potential applications in managing oxidative stress-related conditions .
  • Antimicrobial Evaluation : In a comparative study, several derivatives were tested for antimicrobial activity. The results indicated that modifications at the pyridine scaffold significantly influenced their efficacy against bacterial strains .
  • Cancer Cell Line Studies : In vitro tests on pancreatic cancer cell lines demonstrated that specific derivatives led to increased apoptotic signaling, highlighting their potential as anticancer agents .

Data Tables

Biological Activity Tested Compound Activity Type MIC (μg/mL)
Antioxidant2-Amino derivativeScavengingN/A
Antimicrobial2-Amino derivativeBacterial0.22
Anticancer2-Amino derivativeApoptosisN/A

Properties

Molecular Formula

C10H7N7OS

Molecular Weight

273.28 g/mol

IUPAC Name

2-amino-6-[(4-amino-1,2,5-oxadiazol-3-yl)methylsulfanyl]pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C10H7N7OS/c11-2-5-1-6(3-12)10(15-8(5)13)19-4-7-9(14)17-18-16-7/h1H,4H2,(H2,13,15)(H2,14,17)

InChI Key

XYJOFWWRLUMBSA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1C#N)SCC2=NON=C2N)N)C#N

Origin of Product

United States

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